molecular formula C14H9N3O3 B5277306 3-(1,3-Benzodioxol-5-yl)-5-pyridin-2-yl-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-pyridin-2-yl-1,2,4-oxadiazole

Cat. No.: B5277306
M. Wt: 267.24 g/mol
InChI Key: KPPUHQGJXYTFHF-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-5-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a benzodioxole ring fused with a pyridine and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-pyridin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole derivatives with pyridine-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable heterogeneous catalysts can also be employed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-5-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Pd/C under hydrogen atmosphere or LiAlH4 in anhydrous ether.

    Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-yl)-5-pyridin-2-yl-1,2,4-oxadiazole is unique due to the combination of its three distinct heterocyclic moieties, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c1-2-6-15-10(3-1)14-16-13(17-20-14)9-4-5-11-12(7-9)19-8-18-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPUHQGJXYTFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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